molecular formula C15H12O4 B1618849 3,3'-Methanediyldibenzoic acid CAS No. 3010-83-1

3,3'-Methanediyldibenzoic acid

Cat. No.: B1618849
CAS No.: 3010-83-1
M. Wt: 256.25 g/mol
InChI Key: RBQRPOWGQURLEU-UHFFFAOYSA-N
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Description

3,3’-Methanediyldibenzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It consists of two benzene rings connected by a methylene bridge, with each benzene ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-methanediyldibenzoic acid typically involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include:

    Reagents: Benzyl chloride, sodium cyanide, water, and acid or base for hydrolysis.

    Conditions: The initial reaction is carried out under reflux conditions, followed by hydrolysis under acidic or basic conditions.

Industrial Production Methods: Industrial production of 3,3’-methanediyldibenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: To enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Methanediyldibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Anhydrides, esters, or other oxidized products.

    Reduction: Alcohols, aldehydes, or other reduced products.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3,3’-Methanediyldibenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-methanediyldibenzoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with one benzene ring and one carboxylic acid group.

    Terephthalic Acid: An aromatic dicarboxylic acid with two carboxylic acid groups on opposite sides of a benzene ring.

    Isophthalic Acid: An aromatic dicarboxylic acid with two carboxylic acid groups in the meta position on a benzene ring.

Uniqueness: 3,3’-Methanediyldibenzoic acid is unique due to its methylene bridge connecting two benzene rings, which imparts distinct chemical and physical properties compared to other aromatic carboxylic acids

Properties

IUPAC Name

3-[(3-carboxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRPOWGQURLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280244
Record name 3,3'-methanediyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-83-1
Record name NSC16069
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-methanediyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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